molecular formula C11H9ClF2N2O B2958962 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide CAS No. 1797994-63-8

3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide

Cat. No.: B2958962
CAS No.: 1797994-63-8
M. Wt: 258.65
InChI Key: DWGFJOPCIUENTJ-UHFFFAOYSA-N
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Description

3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, cyanomethyl, ethyl, and difluoro substituents on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with N-ethyl-N-(cyanomethyl)amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Hydrolysis: 2,4-difluorobenzoic acid and N-ethyl-N-(cyanomethyl)amine.

    Oxidation and Reduction: N-oxides or amines.

Scientific Research Applications

3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
  • 3-chloro-N,N-bis(cyanomethyl)benzamide
  • 4-chloro-N-(cyanomethyl)-N-ethylbenzamide

Uniqueness

3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide is unique due to the presence of both chloro and difluoro substituents on the benzamide ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O/c1-2-16(6-5-15)11(17)7-3-4-8(13)9(12)10(7)14/h3-4H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGFJOPCIUENTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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